molecular formula C22H22O8 B085713 Tetraallyl pyromellitate CAS No. 13360-98-0

Tetraallyl pyromellitate

Cat. No. B085713
CAS RN: 13360-98-0
M. Wt: 414.4 g/mol
InChI Key: HEKQWIORQJRILW-UHFFFAOYSA-N
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Description

Tetraallyl pyromellitate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.41 . It is a complex organic compound that has potential applications in various fields.


Molecular Structure Analysis

The molecular structure of Tetraallyl pyromellitate consists of a pyromellitate core with four allyl groups attached . The exact structural details might require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Polymeric Complexes : Tetraallyl pyromellitate has been utilized in the synthesis of polymeric complexes. For instance, its tetraanion form binds to zinc atoms in a complex, influencing the formation of hydrogen bonds and contributing to the structural properties of the material (Wang et al., 2005).

  • Electrolyte Membranes in Batteries : In lithium-ion batteries, tetraallyl pyromellitate derivatives have been employed to create high-performance electrolyte membranes. These membranes exhibit high ionic conductivity and stability, crucial for efficient battery operation (Xu et al., 2014).

  • Anion Binding and Sensing : Tetraallyl pyromellitate derivatives have been shown to bind to small anions and form aggregates. This property has implications for developing sensors and devices for anion detection and switching (Webb et al., 2007).

  • Curing Agents for Polymers : Tetraallyl pyromellitate has been investigated as a curing agent in unsaturated polymers. Its efficacy in forming crosslinked copolymers and influencing the hardness and stability of the resulting material has been noted (Bratychak et al., 2002).

  • MOF (Metal-Organic Framework) Synthesis : It has been used in the synthesis of aluminum pyromellitate, a porous MOF-type structure. This structure is noted for its extra carboxylic acid functionalization and potential applications in various fields (Volkringer et al., 2010).

  • Dosimetry Applications : In proton dosimetry, pyromellitic acid has been used as a liquid fluorescence dosimeter. Its response to proton radiation and its potential use in measuring radiation doses have been explored (Nadrowitz et al., 2012).

  • Gas-Phase Catalytic Alkylation : Research on gas-phase catalytic alkylation of aromatic hydrocarbons has included the use of tetraallyl pyromellitate, suggesting its role in producing specific chemical structures suitable for further applications (Hojabri, 2007).

  • Electrophoresis in Analytical Chemistry : Pyromellitic acid has been used in capillary electrophoresis for the separation and detection of anions. Its flexibility in altering electrophoretic mobility makes it suitable for various analytical applications (Harrold et al., 1993).

  • Tribological Fluids : Tetraallyl pyromellitate derivatives have been researched for their use in tribological fluids, especially in the synthesis of synthetic ester oils with enhanced thermal resistance and tribological properties (Mirci & Herdan, 1998).

  • Field-Effect Transistors : Pyromellitic diimide-based copolymers, derived from tetraallyl pyromellitate, have been used in ambipolar field-effect transistors, demonstrating good thermal stability and potential in electronic device applications (Shao et al., 2014).

Future Directions

The future directions for research on Tetraallyl pyromellitate could involve further exploration of its synthesis, properties, and potential applications. For instance, pyrene-based metal organic frameworks, which are related to Tetraallyl pyromellitate, have shown promise in several applications including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications .

properties

IUPAC Name

tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKQWIORQJRILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334648
Record name Tetraallyl pyromellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraallyl pyromellitate

CAS RN

13360-98-0
Record name Tetraallyl pyromellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Luo - Nuclear Science and Technology: Isotopes and …, 2023 - Springer
Radiation processing is a technology that changes the structure (ionization effect) or state (excitation) of substances by using the ionization and excitation effects inside substances …
Number of citations: 0 link.springer.com
T Netzeva, A Worth - European Commission., Italy, 2007 - core.ac.uk
This report presents the preliminary results from a (Q) SAR investigation of the acute toxicity to fish (fathead minnow) for a dataset of phthalate esters. A chemical set of 341 phthalates …
Number of citations: 6 core.ac.uk

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